molecular formula C9H10ClF3N2O B1479837 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2091653-43-7

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479837
CAS No.: 2091653-43-7
M. Wt: 254.63 g/mol
InChI Key: LGPIFRMXOIEBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrano[4,3-c]pyrazole derivative featuring a 2-chloroethyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position. Pyrano-pyrazole scaffolds are known for their bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O/c10-2-3-15-7-1-4-16-5-6(7)8(14-15)9(11,12)13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPIFRMXOIEBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C(F)(F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C10H10ClF3N2OC_{10}H_{10}ClF_3N_2O, and it features a tetrahydropyrano structure fused with a pyrazole ring. The presence of a chloroethyl and trifluoromethyl group suggests potential reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have shown promising results in inhibiting various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-73.79
SF-26812.50
NCI-H46042.30

The compound has been noted for its ability to induce apoptosis in cancer cells through various pathways.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example:

  • Inhibition of Aurora-A kinase has been reported with an IC50 value of 0.067 µM in related pyrazole derivatives, indicating a potential target for cancer therapy .
  • The compound may also influence the VEGF signaling pathway, which is crucial for angiogenesis in tumors.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on MCF-7 Cells : A derivative exhibited significant cytotoxicity with an IC50 value of 3.79 µM. This study highlighted the role of structural modifications in enhancing efficacy against breast cancer cells .
  • Aurora-A Kinase Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit Aurora-A kinase, revealing promising candidates for further development in cancer therapy .
  • VEGF-Induced Proliferation : Another study demonstrated that certain derivatives inhibited VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 value as low as 0.30 nM .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and their implications:

Compound Name R1 R3 Molecular Weight Key Properties/Activities Reference
1-(2-Chloroethyl)-3-(trifluoromethyl)-... 2-Chloroethyl Trifluoromethyl Not reported Potential alkylating agent; enhanced metabolic stability
1-Ethyl-3-(piperidin-4-yl)-... Ethyl Piperidin-4-yl 235.33 g/mol Discontinued; possible CNS interactions due to piperidine
1-Ethyl-3-(thiophen-2-yl)-... Ethyl Thiophen-2-yl 234.32 g/mol Aromatic thiophene may enhance π-stacking in target binding
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Ethyl COOEt 196.2 g/mol Ester group improves solubility; scaffold for further derivatization
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole H H (S in ring) 140.2 g/mol Sulfur analog; increased ring reactivity

Key Observations:

  • Chloroethyl vs. Ethyl : The 2-chloroethyl group in the target compound confers alkylation capacity, a mechanism observed in DNA-damaging agents like nitrosoureas . Ethyl-substituted analogs (e.g., ) prioritize lipophilicity over reactivity.
  • Trifluoromethyl vs. Other R3 Groups : The CF₃ group’s electron-withdrawing nature stabilizes the molecule against oxidative degradation compared to thiophene or piperidine substituents .

Preparation Methods

Starting Materials and Key Intermediates

Reaction Sequence

  • One-Step Cyclocondensation
    The α,β-unsaturated trifluoromethyl ketone reacts with hydrazine derivatives to form a regioisomeric mixture of pyrazoline intermediates. This step is often performed in ethanol or acetic acid under reflux conditions.
  • Oxidative Aromatization
    The pyrazoline intermediates are oxidized in situ (sometimes without additional oxidants) to yield the corresponding pyrazoles with trifluoromethyl substitution at the 3-position.
  • Ring Closure to Form Tetrahydropyrano[4,3-c]pyrazole
    Intramolecular cyclization involving the ethoxy group and the pyrazole ring leads to the formation of the fused tetrahydropyran ring system.
  • N-Alkylation with 2-Chloroethyl Halide
    The pyrazole nitrogen is alkylated using 2-chloroethyl chloride or similar reagents under basic conditions (e.g., potassium carbonate in DMF) to introduce the 2-chloroethyl substituent.

Purification and Separation

  • The regioisomeric mixture obtained after cyclocondensation can be separated effectively by distillation techniques based on boiling point versus pressure diagrams.
  • Chromatographic methods such as column chromatography or preparative HPLC may be employed to isolate pure regioisomers and final products.
  • Recrystallization from suitable solvents is also used to enhance purity.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Hydrazine hydrate, EtOH, reflux 70-85 Produces regioisomeric pyrazolines
Oxidative Aromatization In situ, sometimes with iodine or air oxidation 75-90 Converts pyrazolines to pyrazoles
Intramolecular Cyclization Acidic or neutral conditions, mild heating 60-80 Forms tetrahydropyrano fused ring
N-Alkylation 2-Chloroethyl chloride, K2CO3, DMF, room temp or mild heating 65-80 Introduces 2-chloroethyl substituent
Purification Distillation, chromatography, recrystallization Separates regioisomers and purifies product

Research Findings and Optimization Notes

  • The choice of hydrazine derivative and reaction solvent critically influences regioselectivity and yield. Hydrazine hydrate tends to favor one regioisomer due to hydrogen bonding effects.
  • The use of copper triflate and ionic liquids as catalysts enhances reaction rates and yields in cyclocondensation steps involving trifluoromethyl-substituted ketones.
  • Oxidative aromatization can be achieved without additional oxidants under optimized conditions, simplifying the process and reducing by-products.
  • The N-alkylation step requires careful control of base and temperature to avoid side reactions such as overalkylation or elimination.
  • Distillation under reduced pressure is effective for separating regioisomeric pyrazoles based on their boiling points, facilitating isolation of the desired compound.

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis can be adapted from analogous pyrano[2,3-c]pyrazole derivatives. Key steps include:
  • Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., protic ionic liquids like [TMBSED][TFA]₂) to form the pyrazole ring .
  • Functionalization : Introducing the 2-chloroethyl group via nucleophilic substitution (e.g., using 1,2-dichloroethane) and the trifluoromethyl group via trifluoromethylation reagents (e.g., Togni’s reagent) .
  • Optimization : Yield is maximized by controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalytic amounts of Lewis acids (e.g., ZnCl₂) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • The pyrazole ring protons appear as singlets at δ 7.3–8.5 ppm.
  • The trifluoromethyl group causes splitting in adjacent carbons (δ ~120–125 ppm, q, JCF ≈ 35–40 Hz) .
  • X-ray Crystallography :
  • Confirms fused pyrano-pyrazole ring geometry (bond angles: 105–110° for pyrazole, 115–120° for pyran) .
  • Mass Spectrometry :
  • Molecular ion peak at m/z 270.70 (C₉H₁₀ClF₃N₂S) with fragments corresponding to loss of Cl (Δ m/z 35.5) and CF₃ (Δ m/z 69) .

Q. What are the recommended safety protocols for handling this compound during laboratory experiments?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .
  • Storage : Store in amber glass bottles at –20°C in a desiccator (humidity <30%) to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the trifluoromethyl group in hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using Gaussian 09 to compute frontier molecular orbitals .
  • MD Simulations : Assess stability in aqueous solutions (GROMACS) by tracking hydrogen bonds between the pyran oxygen and water molecules .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between predicted and observed biological activities?

  • Methodological Answer :
  • Purity Validation : Reanalyze compound purity via HPLC (C18 column, 70:30 H₂O/ACN) to rule out impurities masking bioactivity .
  • Dose-Response Curves : Perform IC₅₀ assays in triplicate (e.g., MTT assay for cytotoxicity) to confirm reproducibility .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. How do substituents like the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • Physicochemical Effects :
SubstituentLogP IncreaseMetabolic Stability
CF₃+1.2Enhanced (CYP450 resistance)
Cl+0.8Moderate
Data derived from analogs in .
  • Bioactivity : The CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., 30% higher inhibition of COX-2 vs. non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.